tetralithium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
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Overview
Description
5′-Guanylylimidodiphosphate Tetralithium Salt . This compound is a biochemical used primarily in proteomics research. It has the molecular formula C10H13N6O13P3•4Li and a molecular weight of 545.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5′-Guanylylimidodiphosphate Tetralithium Salt involves the reaction of guanosine with imidodiphosphoric acid under controlled conditions. The reaction typically requires the presence of lithium ions to form the tetralithium salt. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities to handle biochemical synthesis. The production process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5′-Guanylylimidodiphosphate Tetralithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
5′-Guanylylimidodiphosphate Tetralithium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies, particularly in the study of nucleotide interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5′-Guanylylimidodiphosphate Tetralithium Salt involves its interaction with specific molecular targets, such as enzymes and nucleotides. The compound acts as a competitive inhibitor or activator, depending on the context, by binding to the active sites of enzymes or interacting with nucleotide-binding domains. This interaction can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5′-Guanylylimidodiphosphate Tetralithium Salt include:
- Guanosine 5′-triphosphate (GTP)
- Adenosine 5′-triphosphate (ATP)
- Cytidine 5′-triphosphate (CTP)
- Uridine 5′-triphosphate (UTP)
Uniqueness
What sets 5′-Guanylylimidodiphosphate Tetralithium Salt apart from these similar compounds is its unique imidodiphosphate group, which imparts distinct biochemical properties. This group allows the compound to act as a specific inhibitor or activator in various biochemical pathways, making it a valuable tool in research .
Properties
IUPAC Name |
tetralithium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFMILQQVRELO-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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